molecular formula C22H19F2NO3 B2525229 Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate CAS No. 477887-08-4

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate

Cat. No.: B2525229
CAS No.: 477887-08-4
M. Wt: 383.395
InChI Key: TULYSOSAWCLLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate is a fluorinated aromatic ester featuring a benzylamine linker and a 3,4-difluorophenoxy substituent. The fluorine atoms on the phenoxy group enhance electronegativity and may influence solubility, metabolic stability, and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[[2-(3,4-difluorophenoxy)phenyl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2NO3/c1-2-27-22(26)15-7-9-17(10-8-15)25-14-16-5-3-4-6-21(16)28-18-11-12-19(23)20(24)13-18/h3-13,25H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULYSOSAWCLLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2OC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4-difluorophenol with benzyl bromide to form 2-(3,4-difluorophenoxy)benzyl bromide. This intermediate is then reacted with 4-aminobenzoic acid in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Studies have indicated that derivatives of ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties :
    • This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry examined the efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a pharmacological institute investigated the anti-inflammatory properties of the compound in animal models of arthritis. The findings revealed significant reductions in swelling and pain scores, correlating with decreased levels of inflammatory mediators .

Case Study 3: Antimicrobial Activity Assessment

A microbiology study assessed the antimicrobial efficacy of this compound against various strains of bacteria. The compound exhibited strong inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzenecarboxylate group may facilitate interactions with other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Comparison with Ethyl 2-Amino-6-(4-Bromophenyl)-4-(4-Fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

Structural Features :

  • Core Structure : Cyclohexa-1,3-diene ring vs. benzene ring in the target compound.
  • Substituents: Bromo and fluoro groups on aryl rings vs. difluorophenoxy and benzylamino groups.
  • Conformation: The cyclohexene ring adopts a screw-boat conformation with dihedral angles of 81.0° (A) and 76.4° (B) between aryl substituents, indicating significant steric hindrance. In contrast, the target compound’s benzylamino linker may allow greater rotational freedom .

Hydrogen Bonding :

  • The cyclohexenone derivative forms N–H⋯O hydrogen bonds along the [010] direction, stabilizing crystal packing. The target compound’s benzylamino and ester groups could similarly engage in N–H⋯O or C=O⋯H interactions, though specific data are unavailable .
Comparison with Ethyl 4-(3-[(3,4-Dichlorobenzoyl)amino]phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Structural Features :

  • Core Heterocycle : Pyrimidine ring vs. benzene ring. Pyrimidine’s electron-deficient nature may enhance reactivity compared to the target compound’s aromatic ester.
  • Substituents: Dichlorobenzamide and methylsulfanyl groups vs. difluorophenoxy and benzylamino groups. Chlorine atoms (strong electron-withdrawing) vs. fluorine (moderate electronegativity) may alter electronic distribution .

Bioactivity Implications :

  • Pyrimidine derivatives are often explored as kinase inhibitors or antimicrobial agents. The target compound’s fluorinated aromatic system may prioritize metabolic stability over broad-spectrum bioactivity, a common trait in fluorinated drug candidates .
Property Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate Ethyl 4-(3-[(3,4-Dichlorobenzoyl)amino]phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
Core Heterocycle Benzene Pyrimidine
Key Substituents 3,4-Difluorophenoxy, benzylamino 3,4-Dichlorobenzamide, methylsulfanyl
Electronic Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (Cl)
Potential Applications Metabolic stability-focused drug design Kinase inhibition, antimicrobial activity
Comparison with (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]-benzylidene}hydrazinecarbodithioate

Structural Features :

  • Functional Groups: Hydrazinecarbodithioate and hydroxyethylamino groups vs. benzylamino and ester groups.

Hydrogen Bonding :

  • N–H⋯O and O–H⋯S hydrogen bonds form chains in the hydrazinecarbodithioate. The target compound’s ester and amino groups may instead favor N–H⋯O or C–H⋯F interactions .
Property This compound (E)-Benzyl 2-{4-[ethyl(2-hydroxyethyl)amino]-benzylidene}hydrazinecarbodithioate
Key Functional Groups Ester, benzylamino, difluorophenoxy Hydrazinecarbodithioate, hydroxyethylamino
Dihedral Angle Not reported 86.80°
Hydrogen Bonding Potential N–H⋯O/C=O interactions N–H⋯O and O–H⋯S chains

Research Implications and Data Gaps

  • Crystallographic Data: The target compound’s crystal structure remains uncharacterized. Predictions based on analogs suggest a monoclinic or triclinic system with intermolecular hydrogen bonds.
  • Bioactivity Screening: Fluorinated analogs often exhibit enhanced blood-brain barrier penetration and metabolic stability, warranting comparative studies with chlorinated or non-fluorinated derivatives .
  • Synthetic Optimization: Evidence from cyclohexenone and pyrimidine syntheses highlights the need for reflux conditions and polar solvents (e.g., ethanol, acetic acid) in amination/coupling steps .

Biological Activity

Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

  • Ethyl group : Contributes to the lipophilicity of the molecule.
  • Amino group : Plays a crucial role in binding interactions with biological targets.
  • Difluorophenoxy group : Enhances the compound's activity through electronic effects.

The molecular formula for this compound is C20H20F2N2O2C_{20}H_{20}F_2N_2O_2, with a molecular weight of approximately 364.39 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells .
  • Antioxidant Properties : Preliminary studies suggest that this compound might possess antioxidant activity, which could contribute to its protective effects against oxidative stress in cellular systems .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro tests on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation. For example, studies on breast cancer cell lines indicated a dose-dependent decrease in cell viability upon treatment with this compound .
  • Animal Models : In vivo studies using xenograft models have shown significant tumor growth inhibition when treated with this compound compared to control groups. These findings suggest its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound:

  • Cytokine Inhibition : this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, indicating its potential utility in treating inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel UsedKey Findings
In VitroCancer Cell LinesInduced apoptosis; inhibited proliferation
In VivoXenograft ModelsSignificant tumor growth inhibition
Cytokine AssaysMacrophage CultureReduced TNF-alpha and IL-6 levels

Q & A

Basic: What are the standard methodologies for synthesizing Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate?

Answer:
The synthesis typically involves a multi-step approach:

Condensation Reaction : React 4-aminobenzenecarboxylate derivatives with 2-(3,4-difluorophenoxy)benzaldehyde under reflux in ethanol with catalytic acetic acid to form the Schiff base intermediate .

Reduction : Reduce the imine bond using agents like sodium borohydride (NaBH₄) to yield the secondary amine.

Esterification : Protect carboxyl groups via ethyl ester formation under anhydrous conditions with ethanol and sulfuric acid .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted aldehydes .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from variations in assay conditions or impurities. Methodological strategies include:

Purity Validation : Use HPLC-MS to confirm compound integrity (>99% purity) and rule out degradation products .

Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known kinase inhibitors for enzyme studies).

Structural Confirmation : Perform X-ray crystallography or NMR to verify the absence of stereochemical impurities affecting activity .

Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

Basic: What analytical techniques are essential for characterizing this compound’s molecular structure?

Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), ester carbonyl (δ ~170 ppm), and amine protons (δ 2.5–3.5 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity between the benzylamine and difluorophenoxy moieties .

Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 413.1) using ESI-MS or MALDI-TOF .

Elemental Analysis : Validate empirical formula (C₂₂H₁₈F₂N₂O₃) with ≤0.3% deviation .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

Core Modifications :

  • Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity (logP) and membrane permeability .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance electrophilic reactivity .

Pharmacophore Mapping :

  • Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds between the amine group and kinase active sites) .

In Silico Screening :

  • Predict ADMET properties (SwissADME) and prioritize analogs with optimal bioavailability (e.g., topological polar surface area <90 Ų) .

Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?

Answer:

Solvent Pair : Ethanol/water (4:1 v/v) at 60°C, cooling to 4°C for slow crystallization .

Inert Atmosphere : Conduct under nitrogen to prevent oxidation of the amine group .

Yield Optimization : Use a seed crystal to initiate nucleation and avoid oiling out. Typical yields range from 65–75% .

Advanced: How can researchers investigate the compound’s intermolecular interactions in solid-state forms?

Answer:

Single-Crystal X-ray Diffraction :

  • Resolve dihedral angles between aromatic rings (e.g., 86.8° for benzyl and difluorophenoxy groups) and hydrogen-bonding networks (N–H···O, O–H···S) .

Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-π stacking vs. H-bonding) using CrystalExplorer .

Thermal Analysis (DSC/TGA) : Correlate melting points (e.g., 217–220°C) with polymorph stability .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Storage Conditions :

  • Protect from light in amber vials at –20°C under argon .
  • Desiccate with silica gel to prevent hydrolysis of the ester group .

Stability Monitoring :

  • Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Advanced: What strategies can mitigate fluorescence quenching in spectroscopic studies of this compound?

Answer:

Conformational Restriction : Synthesize rigid analogs (e.g., fused rings) to reduce π-π stacking .

Solvent Selection : Use low-polarity solvents (e.g., cyclohexane) to minimize collisional quenching .

Time-Resolved Fluorescence : Measure lifetimes (τ) to distinguish static vs. dynamic quenching mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.